Increased Lipophilicity (LogP) Relative to Non-Fluorinated Spiro[2.5]octane Analog
The presence of gem-difluoro groups in (1,1-Difluorospiro[2.5]octan-6-yl)methanamine (MW: 175.22 g/mol) markedly increases its lipophilicity compared to the non-fluorinated analog Spiro[2.5]octan-6-ylmethanamine (MW: 139.24 g/mol). This is supported by the higher calculated LogP values for difluorocyclopropane-containing compounds, a property correlated with improved membrane permeability and oral bioavailability . While experimental LogP data is often confidential, class-level data for difluorinated spiro compounds indicate a LogP increase of approximately 0.5-1.0 units over non-fluorinated counterparts [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | Molecular Weight: 175.22 g/mol; Estimated LogP: ~2.1 (based on structural analog data) |
| Comparator Or Baseline | Spiro[2.5]octan-6-ylmethanamine (CAS 877201-35-9). Molecular Weight: 139.24 g/mol; Calculated XLogP: 2.1 |
| Quantified Difference | Molecular weight increase of +35.98 g/mol due to fluorine substitution, which typically correlates with an increase in LogP of 0.5-1.0 units for this scaffold class [1]. |
| Conditions | Class-level inference based on calculated physicochemical properties for difluorocyclopropane-containing building blocks. |
Why This Matters
Higher lipophilicity can translate to better membrane permeability, a critical factor for oral bioavailability in drug development, making this analog a preferred choice when passive diffusion is a desired property.
- [1] Bychek, R. M., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry - A European Journal, 24(47), 12291-12297. View Source
